![molecular formula C11H13FN4 B1491719 (5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267363-78-9](/img/structure/B1491719.png)
(5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, also known as EF-3, is a novel small molecule that has been used in a variety of scientific research applications. EF-3 is a highly versatile compound that has been used in both biochemical and physiological experiments, due to its ability to act as an inhibitor of certain enzymes. EF-3 has been studied extensively in a variety of fields, including pharmacology, toxicology, and biochemistry.
Scientific Research Applications
Neurokinin-1 Receptor Antagonist
A study detailed the synthesis of a compound structurally similar to the queried chemical, highlighting its potential as a neurokinin-1 (NK1) receptor antagonist, which could be relevant for clinical applications in emesis and depression. The compound demonstrated high water solubility, making it suitable for both intravenous and oral administration (Harrison et al., 2001).
π-Hole Tetrel Bonding Interactions
Research on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with structural similarities to the query, provided insights into the nucleophilic/electrophilic nature of certain groups and their effects on bonding interactions. This study could inform the design of molecules with specific interaction properties (Ahmed et al., 2020).
Anticancer Agents
Another study synthesized and characterized a series of compounds, including those structurally related to the query, evaluating their anticancer activity against various prostate cancer cell lines. This research underscores the potential therapeutic applications of such compounds in oncology (Han et al., 2018).
Chiral Discrimination
The separation and characterization of chiral compounds, closely related to the query, on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase provided insights into chiral discrimination mechanisms, which are crucial in the development of enantiomerically pure pharmaceuticals (Bereznitski et al., 2002).
Herbicide Synthesis
A study focused on an improved synthetic method for carfentrazone-ethyl, a herbicide, demonstrates the relevance of similar triazole compounds in agricultural applications. The research highlighted a new synthetic pathway that offers advantages such as mild reaction conditions and efficiency (Fan et al., 2015).
Mechanism of Action
Target of action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Biochemical pathways
Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Given the wide range of activities associated with triazole derivatives, it could potentially have a variety of effects depending on the specific receptors it interacts with .
properties
IUPAC Name |
[5-ethyl-1-(3-fluorophenyl)triazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-11-10(7-13)14-15-16(11)9-5-3-4-8(12)6-9/h3-6H,2,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXNVFSHXGWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.